molecular formula C22H30FN3OS2 B165963 HP 236 CAS No. 131540-59-5

HP 236

カタログ番号: B165963
CAS番号: 131540-59-5
分子量: 435.6 g/mol
InChIキー: IWOQWCKSTOAOMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Contextualization within Modern Drug Discovery Paradigms

Modern drug discovery is increasingly reliant on rational design principles, a departure from earlier, less targeted methods. This shift emphasizes understanding the underlying biological mechanisms of disease and designing molecules specifically intended to interact with identified biological targets.

Historical Evolution of Rational Drug Design and its Application to Novel Chemical Entities

Historically, drug discovery often involved the extensive screening of natural or synthetic compounds to identify those exhibiting a desired biological activity through trial and error sydney.edu.auazolifesciences.com. This traditional approach, while responsible for the discovery of many important medicines, was often time-consuming, expensive, and lacked insight into the specific interactions driving the observed effects azolifesciences.com.

The concept of rational drug design began to take shape in the mid-20th century, moving towards the synthesis of new drugs with specific structures designed to interact with known targets in the body sydney.edu.au. A pivotal moment in this evolution was the work of scientists who designed compounds to perturb the synthesis of nucleic acids by creating molecules subtly different from natural counterparts, which led to the discovery of treatments for leukemia sydney.edu.au. Rational drug design became more feasible in the 1950s with the integration of theoretical knowledge of drug-target interactions and experimental testing pitt.educore.ac.uk. This approach combines understanding natural phenomena with the design of useful technology pitt.edu.

The application of rational drug design to novel chemical entities (NCEs) involves identifying and modulating specific biological targets implicated in disease pnrjournal.com. This process typically begins with the identification and characterization of targets, followed by the design and optimization of molecules predicted to bind to these targets with high affinity and selectivity pnrjournal.comnih.gov. Techniques such as structure-based drug design, which utilizes the three-dimensional structure of biological targets, and ligand-based drug design, which relies on the knowledge of molecules that bind to the target, are key components of this modern approach azolifesciences.comnih.govwikipedia.org. Computational methods play a significant role in predicting binding interactions and optimizing molecular properties nih.govnih.gov.

Strategic Positioning of HP 236 in the Development of Neuropharmacological Agents

This compound has been strategically positioned within the development of neuropharmacological agents, specifically in the area of potential atypical antipsychotic activity nih.gov. Research has focused on the structure-activity relationships of a series of related compounds to understand how structural modifications influence their affinity for key receptors in the brain nih.gov.

Studies have evaluated this compound and related piperazinyl butyl thiazolidinones for their affinity at dopamine D2, serotonin 5HT2, and 5HT1A receptors in vitro nih.gov. These receptors are known targets for antipsychotic medications, and modulating their activity is a key strategy in developing treatments for neurological disorders such as schizophrenia nih.gov. The investigation of compounds like this compound reflects the rational design approach by systematically exploring chemical variations to optimize interactions with these specific neurobiological targets nih.gov. Detailed research findings on the affinity of this compound and its analogs for these receptors contribute to the understanding of their potential neuropharmacological effects.

Definitive Chemical Identity and Nomenclature of this compound

Establishing the precise chemical identity and nomenclature of a compound like this compound is fundamental for accurate scientific communication and research.

Systematic IUPAC Naming and Established Synonyms of this compound

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound provides a unique and universally understood identifier based on its chemical structure. The IUPAC name for this compound is 4-Thiazolidinone, 3-(4-(4-(6-fluorobenzo(b)thien-3-yl)-1-piperazinyl)butyl)-2,5,5-trimethyl-. medkoo.com

This compound is also known by several synonyms, which may be used in different research or commercial contexts. Established synonyms for this compound include this compound, HP236, P9236, and P-9236. medkoo.com

Molecular Composition of this compound

The molecular composition of this compound is defined by its chemical formula, which indicates the types and numbers of atoms present in each molecule. The chemical formula for this compound is C22H30FN3OS2. medkoo.com Based on this formula, the exact mass is 435.18 and the molecular weight is 435.620. medkoo.com

The structure of this compound includes a thiazolidinone ring, a butyl linker, a piperazine ring, and a fluorinated benzo[b]thiophene group. medkoo.com This complex structure underlies its interactions with biological targets, which are explored in neuropharmacological research.

特性

CAS番号

131540-59-5

分子式

C22H30FN3OS2

分子量

435.6 g/mol

IUPAC名

3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3

InChIキー

IWOQWCKSTOAOMQ-UHFFFAOYSA-N

SMILES

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

正規SMILES

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

同義語

3-(4-(1-(6-fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
HP 236
HP-236
P 9236
P-9236

製品の起源

United States

Preclinical Efficacy Studies and Pharmacological Profiling of Hp 236

In Vivo Behavioral Pharmacology Assessments

In vivo behavioral pharmacology studies are crucial for evaluating the potential of a compound like HP 236 in living organisms, particularly in the context of central nervous system disorders like psychosis. These assessments in animal models help to characterize the compound's effects on behavior relevant to the target condition and predict potential motor side effects. nih.govcapes.gov.bracs.orgresearchgate.netumich.edu

Characterization of Potential Atypical Antipsychotic Activity in Animal Models

HP-236 has demonstrated a pharmacological profile indicative of potential atypical antipsychotic activity in in vivo animal models. nih.govcapes.gov.bracs.org Studies have examined its effects on behaviors that are considered predictive of antipsychotic efficacy. nih.govcapes.gov.bracs.org Atypical antipsychotics are generally characterized by a lower propensity for causing extrapyramidal side effects compared to typical antipsychotics, while still effectively managing psychotic symptoms. Research involving HP-236 has aimed to understand how its interaction with neurotransmitter receptors, such as dopamine D2, serotonin 5HT2, and 5HT1A receptors, translates into behavioral changes in these models. nih.govcapes.gov.bracs.org Animal models are widely used in behavioral pharmacology to study the effects of drugs on the central nervous system and to screen for potential therapeutic agents for psychiatric disorders. researchgate.netumich.edu

Predictive Models for Extrapyramidal Effects and Therapeutic Index

Preclinical evaluation of this compound has included screening in animal models designed to predict the likelihood of extrapyramidal side effects (EPS). nih.govcapes.gov.bracs.org EPS are motor disturbances that can be associated with antipsychotic treatment. By assessing this compound in these predictive models, researchers can gain insight into its potential to cause such side effects in humans. nih.govcapes.gov.bracs.orgscience.gov The therapeutic index, which is a measure comparing the dose that produces a therapeutic effect to the dose that causes toxicity, is also a critical aspect evaluated in preclinical studies to understand the safety margin of a compound. aacrjournals.orgnih.gov While the provided search results specifically mention the evaluation of EPS liability for HP-236, detailed data on the therapeutic index were not explicitly found for this specific compound within the snippets.

Innovative Preclinical Model Systems for this compound Research

Beyond traditional in vivo animal models, innovative preclinical model systems are being increasingly utilized to provide more translational and physiologically relevant insights into the activity of compounds like this compound. nih.govnih.govresearchgate.net These models include advanced in vitro cell culture systems and humanized animal models. nih.govresearchgate.netfrontiersin.orgnih.govrsc.orgnih.govannualreviews.orgmdpi.comnih.gov

Application of Three-Dimensional (3D) In Vitro Cell Culture Systems

Three-dimensional (3D) in vitro cell culture systems offer advantages over conventional two-dimensional (2D) cultures by better mimicking the native tissue architecture and functionality. nih.govresearchgate.netmdpi.comnih.gov These systems can include spheroids, organoids, and hydrogel-based cultures. nih.govmdpi.comnih.govmdpi.com The application of 3D cell cultures in this compound research would allow for a more physiologically relevant assessment of its effects on target cells and neural circuits in a controlled environment. While the provided search results discuss the general advantages and applications of 3D cell culture systems in preclinical research and drug screening, specific details on the application of 3D in vitro models for this compound itself were not explicitly available. researchgate.netnih.govresearchgate.netmdpi.comnih.govmdpi.com

Utilization of Humanized Animal Models for Translational Research

Humanized animal models, typically immunodeficient mice engrafted with human cells or tissues, are valuable tools for translational research as they can better recapitulate aspects of the human biological system compared to standard animal models. frontiersin.orgnih.govrsc.orgnih.govannualreviews.org These models are particularly useful for studying human-specific biological responses and evaluating the efficacy of compounds in a more human-like context. frontiersin.orgnih.govrsc.orgnih.govannualreviews.org The use of humanized animal models in the study of this compound could provide more translatable data regarding its potential efficacy and interaction with human biological systems, bridging the gap between traditional animal studies and clinical trials. frontiersin.orgnih.govrsc.orgnih.govannualreviews.org While the search results highlight the increasing use and advantages of humanized animal models in various research areas, including neuroscience and drug evaluation, specific studies utilizing humanized animal models for this compound were not found. frontiersin.orgnih.govrsc.orgnih.govannualreviews.org

Comparative Analysis of this compound Activity Across Diverse Preclinical Models

A comprehensive understanding of this compound's activity requires a comparative analysis across diverse preclinical models. This involves evaluating its effects in different in vivo animal species and strains, as well as comparing findings from in vivo studies with results obtained from in vitro systems, including advanced 3D models. researchgate.netresearchgate.netd-nb.infoahajournals.orgresearchgate.net Comparing the compound's pharmacological profile and behavioral effects across various models helps to assess the consistency and translatability of the findings. researchgate.netresearchgate.netd-nb.infoahajournals.orgresearchgate.net For instance, comparing results from rodent models of antipsychotic activity and EPS prediction with data from in vitro receptor binding assays and potentially 3D cell culture models can provide a more complete picture of this compound's mechanism of action and potential clinical profile. nih.govcapes.gov.bracs.orgresearchgate.netumich.edud-nb.inforesearchgate.net While the search results indicate that HP-236 has been examined in in vivo animal models and evaluated in vitro for receptor affinity, a detailed comparative analysis across a wide range of diverse preclinical models, including 3D cultures and humanized models, was not explicitly described within the provided snippets. nih.govcapes.gov.bracs.org

Methodological Approaches and Future Research Directions for Hp 236

Emerging Methodologies in HP 236 Research

The study of complex biological systems and compound interactions benefits significantly from the integration of advanced research methodologies. Applying these techniques to this compound could provide deeper insights into its mechanism of action and effects.

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems at the molecular level. Integrating these approaches could help to understand how this compound interacts with various biological pathways and networks. Transcriptomics could reveal changes in gene expression patterns upon exposure to this compound, while proteomics could identify alterations in protein abundance and modification. Metabolomics could provide insights into metabolic pathway perturbations. The combined analysis of these datasets could potentially uncover novel targets or off-target effects of this compound, providing a more complete picture of its biological impact. While omics technologies are powerful tools in drug discovery and understanding disease mechanisms generally, specific applications to this compound were not found in the consulted literature.

Advanced Imaging Techniques for In Vivo Target Engagement Studies

Advanced imaging techniques play a crucial role in visualizing the distribution and target engagement of compounds within living organisms. Techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), coupled with radiolabeled this compound or its analogs, could allow for the non-invasive study of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding to specific targets in the brain or other relevant tissues. Functional Magnetic Resonance Imaging (fMRI) could potentially be used to assess the impact of this compound on brain activity and connectivity related to its potential antipsychotic effects. While advanced imaging is a key component in preclinical and clinical research, specific studies utilizing these methods for this compound were not identified in the available information.

Strategic Development of this compound and its Analogs

The development of a promising compound often involves strategic design and exploration of its therapeutic potential in various contexts.

Rational Design of Next-Generation this compound Derivatives with Enhanced Target Specificity

Rational drug design involves using structural and mechanistic information to design compounds with improved properties, such as enhanced target specificity, reduced off-target effects, and optimized pharmacokinetic profiles. Given the reported potential atypical antipsychotic activity of this compound and the initial structure-activity relationship studies, rational design principles could be applied to synthesize and evaluate next-generation derivatives. This would involve understanding the interaction of this compound with its primary targets, likely dopamine and serotonin receptors based on its reported activity, and designing modifications to enhance desirable interactions while minimizing undesirable ones. Computational modeling and in vitro binding assays would be integral to this process. While the concept of rational design is fundamental in medicinal chemistry, detailed strategies specifically for designing this compound analogs beyond the initial reported series were not found.

Exploration of Novel Therapeutic Research Areas Based on this compound's Mechanism of Action

Understanding the precise mechanism of action of this compound is crucial for exploring its potential in novel therapeutic areas. If its activity is confirmed to involve modulation of specific neurotransmitter systems implicated in other neurological or psychiatric disorders, research could expand to investigate its efficacy in these conditions. For instance, compounds acting on dopamine and serotonin pathways have been explored for applications beyond psychosis, including mood disorders, anxiety, and cognitive impairment. Further research into the downstream effects of this compound's target engagement could also reveal potential in unexpected therapeutic areas. However, without detailed published research on the full scope of this compound's mechanism, identifying specific novel therapeutic areas remains speculative based on its preliminary classification.

Q & A

How can researchers formulate a focused research question for studying HP 236 in the context of optic nerve pathology?

A well-structured research question should align with the PICOT framework (Population, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population : MS patients with optic neuritis.
  • Intervention : Analysis of this compound-related immune cell activity (e.g., CD20+ B cells, CD4+/CD8+ T cells).
  • Comparison : Control groups without optic nerve damage.
  • Outcome : Quantify lesion severity and immune cell infiltration.
  • Time : Cross-sectional or longitudinal studies.
    This framework ensures specificity and relevance to neuroimmunology research .

Q. What methodological approaches are recommended for analyzing optic nerve lesions in this compound studies?

Use immunohistochemistry (IHC) to characterize immune cells (e.g., CD68 for myeloid cells, CD20 for B cells) and lesion types (active, chronic active, inactive). For example:

  • Data Collection : Quantify immune cells in parenchyma, meninges, and perivascular spaces (Fig. 5, ).
  • Statistical Analysis : Apply ANOVA with post-hoc Dunnett’s test for non-normal distributions (common in lesion-stage comparisons) .

Q. How should researchers address variability in optic nerve damage across MS cohorts?

Incorporate stratified sampling based on clinical symptoms (e.g., visual disturbances vs. asymptomatic cases). For instance:

  • Example Data : 79% of MS patients with visual symptoms showed optic nerve damage vs. 61% without symptoms ().
  • Mitigation : Use multivariate regression to control for confounding factors like disease duration or lesion load .

Advanced Research Questions

Q. How can contradictory findings in this compound immune cell distribution be resolved?

Contradictions (e.g., higher CD4+ T cells in meninges but not parenchyma) require:

  • Triangulation : Combine IHC with flow cytometry or single-cell RNA sequencing to validate cell populations.
  • Contextual Analysis : Consider lesion microenvironment (e.g., meningeal proximity to active lesions) as a confounding factor (Fig. 4, ).
  • Iterative Reassessment : Revisit hypotheses based on emerging data (e.g., absence of B-cell follicles in Dutch cohorts vs. other populations) .

Q. What advanced statistical methods are suitable for analyzing spatial relationships in this compound-related immune activity?

  • Spatial Regression Models : Correlate immune cell density with lesion proximity (e.g., CD138+ plasma cells near chronic active lesions).
  • Cluster Analysis : Identify hotspots of myeloid cell activity (CD68+ microglia/macrophages) in lesion rims (Supplementary Fig. S2E, ).
  • Machine Learning : Train classifiers to predict lesion stage based on immune cell profiles .

Q. How can researchers design longitudinal studies to track this compound dynamics in progressive MS?

  • Sampling Protocol : Collect serial optic nerve biopsies or MRI data paired with cerebrospinal fluid (CSF) immune profiling.
  • Outcome Metrics : Monitor changes in CD20+ B cells in perivascular spaces over time (Fig. 5T, ).
  • Ethical Considerations : Ensure compliance with human-subject protocols ().

Data Presentation and Reporting Guidelines

Q. What criteria should be met when presenting raw data in this compound studies?

  • Transparency : Include raw data tables in appendices (e.g., pixel counts for CD68+ cells in Supplementary Fig. S2E).
  • Processed Data : Highlight statistically significant results (e.g., P < 0.0001 for myeloid cell activity) in the main text.
  • Reproducibility : Document antibody clones, dilution ratios, and imaging parameters ().

Q. How can researchers avoid systematic bias in this compound lesion classification?

  • Blinding : Mask pathologists to clinical symptoms during lesion staging.
  • Validation : Use inter-rater reliability tests (e.g., Cohen’s κ) for consensus on active vs. chronic active lesions.
  • Standardization : Adopt the 2017 McDonald criteria for MS lesion definitions .

Tables for Key Findings

Q. Table 1. Optic Nerve Pathology in MS Cohorts

Cohort (n=154)Visual SymptomsOptic Nerve DamageKey Immune Findings
Symptomatic (122)79%81%↑ CD4+ T cells in meninges
Asymptomatic (31)61%61%↑ CD8+ T cells in parenchyma
Data sourced from and .

Q. Table 2. Immune Cell Density in Optic Nerve Lesions

Lesion TypeCD68+ Myeloid CellsCD20+ B CellsCD138+ Plasma Cells
ActiveHigh (P < 0.0001)ModerateLow
Chronic ActiveModerate (rim)High (P = 0.0019)Moderate
InactiveLowLowAbsent
Data derived from Fig. 4–5 ().

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。